molecular formula C11H20INO2 B2527855 tert-Butyl(3R)-3-(iodomethyl)piperidine-1-carboxylate-B9993 CAS No. 384830-08-4

tert-Butyl(3R)-3-(iodomethyl)piperidine-1-carboxylate-B9993

Cat. No.: B2527855
CAS No.: 384830-08-4
M. Wt: 325.19
InChI Key: GWYLEGFCHNTQTF-VIFPVBQESA-N
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Description

tert-Butyl(3R)-3-(iodomethyl)piperidine-1-carboxylate-B9993: is a synthetic organic compound that belongs to the class of piperidine derivatives. These compounds are often used in medicinal chemistry and organic synthesis due to their unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl(3R)-3-(iodomethyl)piperidine-1-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as piperidine and tert-butyl chloroformate.

    Reaction Conditions: The reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran, and catalysts such as triethylamine.

Industrial Production Methods

In an industrial setting, the production of tert-Butyl(3R)-3-(iodomethyl)piperidine-1-carboxylate may involve large-scale batch reactors and continuous flow systems to ensure high yield and purity. The process is optimized for cost-effectiveness and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve the use of reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Substitution reactions are common, where the iodine atom can be replaced by other functional groups using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution can produce various substituted piperidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl(3R)-3-(iodomethyl)piperidine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it valuable in the development of new synthetic pathways.

Biology

In biological research, this compound can be used to study the effects of piperidine derivatives on biological systems. It may serve as a model compound for understanding the interactions of similar molecules with biological targets.

Medicine

In medicinal chemistry, tert-Butyl(3R)-3-(iodomethyl)piperidine-1-carboxylate is explored for its potential therapeutic properties. It may be investigated for its activity against various diseases, including its role as a precursor in drug development.

Industry

In the industrial sector, this compound is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals. Its versatility makes it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism of action of tert-Butyl(3R)-3-(iodomethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in its biological activity. The pathways involved can vary depending on the specific application and the nature of the compound’s interactions.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl(3R)-3-(chloromethyl)piperidine-1-carboxylate
  • tert-Butyl(3R)-3-(bromomethyl)piperidine-1-carboxylate
  • tert-Butyl(3R)-3-(fluoromethyl)piperidine-1-carboxylate

Uniqueness

The uniqueness of tert-Butyl(3R)-3-(iodomethyl)piperidine-1-carboxylate lies in its specific structural features and reactivity The presence of the iodine atom provides distinct chemical properties that differentiate it from other halogenated piperidine derivatives

Properties

IUPAC Name

tert-butyl (3R)-3-(iodomethyl)piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20INO2/c1-11(2,3)15-10(14)13-6-4-5-9(7-12)8-13/h9H,4-8H2,1-3H3/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWYLEGFCHNTQTF-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)CI
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@H](C1)CI
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20INO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

t-Butyl 3-{[(methylsulfonyl)oxy]methyl}piperidine-1-carboxylate (Preparation 68, 609.22 g, 2.08 mol, 1 eq) was dissolved in acetone (3 L), and the reaction mixture was flushed with nitrogen. Sodium iodide (619.84 g, 4.16 mol, 2 eq) was added, and the reaction was stirred at reflux (58° C.) under nitrogen. The reaction mixture was cooled to room temperature, filtered, and the solvent removed under vacuum. The residue was re-dissolved in diethyl ether (1.5 L), and this solution was washed with water (500 mL), saturated sodium bicarbonate (400 mL), 5% sodium thiosulfate (400 mL), and brine (400 mL). The solution was dried over sodium sulfate, and the solvent removed under vacuum to afford title compound as a yellow oil (616 g, 1.89 mol, 91%).
Quantity
609.22 g
Type
reactant
Reaction Step One
Quantity
3 L
Type
solvent
Reaction Step One
Quantity
619.84 g
Type
reactant
Reaction Step Two
Yield
91%

Synthesis routes and methods II

Procedure details

Imidazole (1.58 g, 23.2 mmol), triphenylphosphine (6.09 g, 23.2 mmol) and iodine (4.72 g, 18.6 mmol) were added to 1-(tert-butoxycarbonyl)piperidin-3-yl methanol (2.00 g, 9.29 mmol) in benzene (50 mL). The mixture was stirred at room temperature for 3 hours. Subsequently, the reaction mixture was filtered through Celite and the solvent was evaporated. Water was added to the residue and the mixture was extracted with ethyl acetate. The extract was washed with brine and was dried over magnesium sulfate, followed by evaporation of the solvent. Purification of the residue by silica gel column chromatography (hexane:ethyl acetate=20:1->5:1) gave 2.91 g (96%) of the desired compound as a pale yellow oil.
Quantity
1.58 g
Type
reactant
Reaction Step One
Quantity
6.09 g
Type
reactant
Reaction Step One
Quantity
4.72 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
96%

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